Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as MAHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of bicyclic compounds and has a unique molecular structure that makes it an interesting subject for research.
Mechanism Of Action
The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to act on various molecular targets in the body, including enzymes and receptors. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with various receptors, including the nicotinic acetylcholine receptor and the serotonin receptor.
Biochemical And Physiological Effects
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit various biochemical and physiological effects in the body. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been found to improve cognitive function and memory. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to have a low toxicity profile and is generally well-tolerated in the body.
Advantages And Limitations For Lab Experiments
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It has also been found to exhibit significant biological activity, making it a useful tool for studying various molecular targets in the body. However, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. Another area of interest is the study of the mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and its interaction with various molecular targets in the body. Additionally, the synthesis of new derivatives of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and their biological activity could also be an area of future research.
Synthesis Methods
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can be synthesized using various methods, including the Mannich reaction and the Pictet-Spengler reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde, while the Pictet-Spengler reaction involves the condensation of an amino acid or its derivative with an aldehyde or ketone. Both methods have been successfully used to synthesize Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate with high yields and purity.
Scientific Research Applications
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit significant biological activity against various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a building block for the synthesis of various drugs.
properties
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCACDXSOCLCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557791 |
Source
|
Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
121564-88-3 |
Source
|
Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.